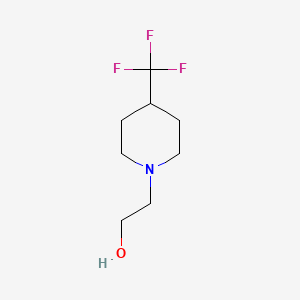

2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol

Descripción general

Descripción

“2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol” is a chemical compound. It is also known as 2-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-ol hydrochloride . The compound has a molecular weight of 233.66 . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H14F3NO.ClH/c9-8(10,11)7-2-1-3-12(6-7)4-5-13;/h7,13H,1-6H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 233.66 .Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

Research on the reaction of piperidine with nitro-group containing compounds has elucidated the mechanism of nucleophilic aromatic substitution reactions. These studies provide insights into the reaction kinetics and potential applications in synthetic chemistry, particularly in the synthesis of complex aromatic compounds (Pietra & Vitali, 1972).

Advances in CF Bond Activation

The activation of C-F bonds in aliphatic fluorides, including compounds with trifluoromethyl groups, is critical for synthesizing new fluorinated building blocks. This area of research has significant implications for developing novel materials and pharmaceuticals with enhanced properties (Shen et al., 2015).

Organic Optoelectronics Applications

The development of BODIPY-based materials, including those incorporating trifluoromethylated compounds, highlights their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials are explored for their tunable emission properties, from green to near-infrared (NIR), offering promising avenues for future optoelectronic applications (Squeo & Pasini, 2020).

Gas Separation Technologies

Ionic liquids containing fluorinated components have shown superior performance in gas separation processes, such as CO2/N2 and CO2/CH4 separations. The research into these materials can guide future development in energy-efficient gas separation technologies (Scovazzo, 2009).

Ligand Design for D2-like Receptors

In the context of neuropsychiatric disorder treatments, compounds featuring arylcycloalkylamine structures, including those with trifluoromethylated piperidines, play a crucial role in designing ligands with high affinity for D2-like receptors. This research aids in developing more effective antipsychotic agents (Sikazwe et al., 2009).

Aqueous Fluoroalkylation Reactions

The advancement in aqueous fluoroalkylation methods, including trifluoromethylation, has implications for environmental-friendly chemical synthesis. This area of research is critical for incorporating fluorinated groups into molecules while minimizing environmental impact (Song et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as piperidine derivatives, have been found to play significant roles in the pharmaceutical industry .

Mode of Action

It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals by enhancing their lipophilicity and metabolic stability .

Biochemical Pathways

Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .

Result of Action

Compounds with similar structures have shown various pharmacological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .

Análisis Bioquímico

Biochemical Properties

2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound has been used as a reactant in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of GABA receptors, which play a critical role in neurotransmission . By interacting with these receptors, this compound can alter the signaling pathways within the cell, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, as the compound influences the transcriptional activity of certain genes. Additionally, the presence of the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets within proteins, further modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects underscore the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more hydrophilic metabolites for excretion . This metabolic process can influence the overall metabolic flux and levels of metabolites within the cell, potentially impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound within these compartments can influence their function and contribute to its overall biochemical effects.

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c9-8(10,11)7-1-3-12(4-2-7)5-6-13/h7,13H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOVVPLMBDVDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

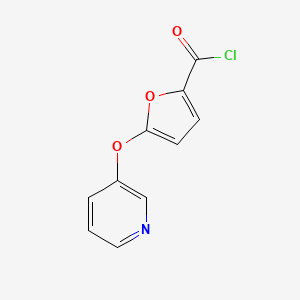

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

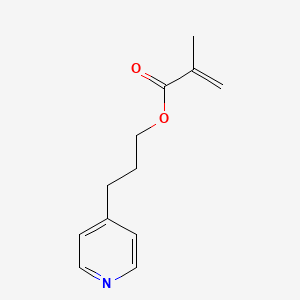

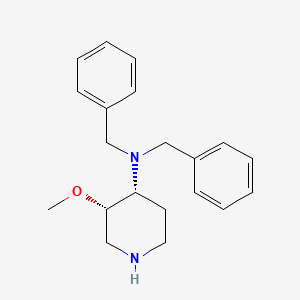

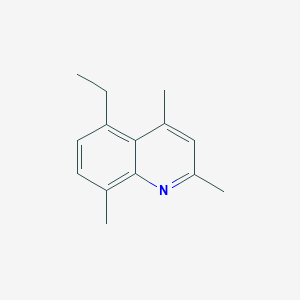

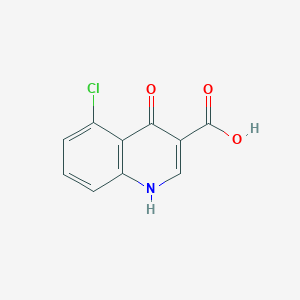

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)

![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)